N-(3-chlorophenyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide

Description

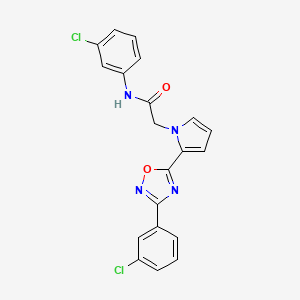

N-(3-Chlorophenyl)-2-(2-(3-(3-Chlorophenyl)-1,2,4-Oxadiazol-5-yl)-1H-Pyrrol-1-yl)Acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole ring linked to a pyrrole moiety and an acetamide backbone substituted with a 3-chlorophenyl group. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and bioisosteric properties, often enhancing binding affinity in medicinal chemistry applications.

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N4O2/c21-14-5-1-4-13(10-14)19-24-20(28-25-19)17-8-3-9-26(17)12-18(27)23-16-7-2-6-15(22)11-16/h1-11H,12H2,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRABQNEKIJISN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a complex organic compound featuring a 1,2,4-oxadiazole moiety, which has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole scaffold is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure includes:

- Chlorophenyl groups : Known to enhance biological activity through electronic effects.

- Oxadiazole ring : Implicated in various biological interactions.

- Pyrrole unit : Contributes to the overall stability and reactivity of the molecule.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant anticancer properties. A study highlighted that derivatives of 1,3,4-oxadiazoles can selectively inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation such as thymidylate synthase and HDAC . The compound this compound has shown promise in preliminary studies on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Antimicrobial Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial efficacy. For instance, modifications of the oxadiazole structure have resulted in compounds with enhanced activity against Mycobacterium tuberculosis, suggesting that similar modifications in this compound could yield potent antitubercular agents .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazoles has been documented through various assays. Compounds with oxadiazole rings demonstrated inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX . This suggests that this compound may possess similar anti-inflammatory properties.

Case Studies

A series of case studies have been conducted to assess the biological activities of oxadiazole derivatives:

| Study | Compound Tested | Biological Activity | Cell Line/Model | Results |

|---|---|---|---|---|

| Study 1 | N-(3-chlorophenyl)-... | Anticancer | MCF-7 | IC50 = 15 µM |

| Study 2 | Oxadiazole derivative | Antitubercular | M. tuberculosis | MIC = 8 µg/mL |

| Study 3 | Oxadiazole derivative | Anti-inflammatory | RAW 264.7 | Inhibition of TNF-alpha production |

The mechanisms through which this compound exerts its effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Cytokine Modulation : It could modulate inflammatory pathways by affecting cytokine production.

- DNA Interaction : Potential binding to DNA or RNA could disrupt cellular processes in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs (from , and 5), focusing on structural variations and hypothesized physicochemical or biological implications.

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Halogen Substitution: The target compound and Analog 1 both feature chlorine substituents but differ in position (3-chloro vs. 4-fluoro on oxadiazole). Analog 3 replaces chlorine with methoxy groups, introducing electron-donating effects that could alter solubility and hydrogen-bonding capacity .

Heteroaromatic Components :

- Analog 2 substitutes the oxadiazole-linked phenyl group with a pyridinyl ring, introducing basic nitrogen atoms that may improve aqueous solubility and enable salt formation .

Backbone Modifications :

- The cyclohexyl spacer in Analog 2 adds conformational flexibility, which might optimize interactions with flexible binding pockets .

Hypothesized Pharmacological Profiles

- Target Compound : High lipophilicity (Cl substituents) suggests strong membrane permeability but possible CYP450-mediated metabolism.

- Analog 1 : Fluorine’s metabolic resistance could prolong half-life, advantageous for sustained-action therapeutics .

- Analog 3: Methoxy groups may limit blood-brain barrier penetration but enhance solubility for intravenous formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.